N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

Catalog No.
S14040870
CAS No.
M.F
C10H18N4
M. Wt
194.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-a...

Product Name

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

IUPAC Name

N-methyl-1-(1-methylpyrazol-4-yl)piperidin-3-amine

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

InChI

InChI=1S/C10H18N4/c1-11-9-4-3-5-14(7-9)10-6-12-13(2)8-10/h6,8-9,11H,3-5,7H2,1-2H3

InChI Key

CAHRKIJLCBYMRX-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C2=CN(N=C2)C

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a heterocyclic organic compound characterized by the presence of both a pyrazole ring and a piperidine structure. The molecular formula for this compound is C10H18N4, and its molecular weight is approximately 194.28 g/mol. The compound features a methyl group attached to the nitrogen of the pyrazole, enhancing its solubility and reactivity in various chemical environments. The structural formula can be represented as follows:

  • IUPAC Name: N-methyl-1-(1-methylpyrazol-4-yl)piperidin-3-amine
  • Canonical SMILES: CNC1CCCN(C1)C2=CN(N=C2)C
  • InChI Key: CAHRKIJLCBYMRX-UHFFFAOYSA-N

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide, potentially leading to ketones or carboxylic acids as products.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, often using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution Reactions: The compound can also participate in substitution reactions where one atom or group is replaced by another, often involving halogens or nucleophiles.

The specific products formed depend on the reagents and conditions applied during these reactions .

Research indicates that N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine exhibits significant biological activity. It has been investigated for its potential antimicrobial and anti-inflammatory properties. The pyrazole ring enhances its ability to interact with biological targets, possibly affecting enzyme activity or receptor binding. Initial studies suggest it may have applications in drug development targeting specific diseases .

The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine typically involves multi-step processes that may include:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Piperidine Formation: Piperidine can be synthesized through cyclization reactions involving amines and carbonyl compounds.
  • Methylation Steps: Methyl groups are introduced using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has several applications, particularly in:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may possess therapeutic properties.
  • Chemical Industry: This compound can be used as an intermediate in the production of various chemical products and as a catalyst in certain organic reactions.

The exploration of its biological activities suggests potential uses in developing new drugs targeting specific diseases, particularly those related to inflammation and microbial infections .

Studies on N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine have revealed its interactions with various biological targets. For instance, it has shown promising results against pathogens such as Leishmania aethiopica and Plasmodium berghei, indicating its potential role in treating leishmaniasis and malaria. The mechanism involves inhibiting growth and proliferation of these organisms, possibly through interference with critical biochemical pathways .

Several compounds share structural similarities with N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine. Here are some notable examples:

Compound NameStructureUnique Features
PyrazoleFive-membered ring with two adjacent nitrogen atomsBasic structure for many derivatives
ImidazoleFive-membered ring with non-adjacent nitrogen atomsOften involved in biological systems
IsoxazoleSimilar to pyrazole but contains an oxygen atomExhibits different reactivity patterns

Uniqueness: N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine stands out due to its combination of both pyrazole and piperidine rings, which provide distinct chemical reactivity and biological properties not found in simpler analogues .

Green Chemistry Approaches in Amine Protection Strategies

The piperidin-3-amine moiety requires selective protection during synthesis to avoid undesired side reactions. Traditional methods often employ tert-butoxycarbonyl (Boc) groups, as demonstrated in the synthesis of analogous pyrazole-piperidine hybrids. However, recent innovations emphasize solvent-free conditions and recyclable catalysts to align with green chemistry principles.

For example, microwave-assisted cyclocondensation reactions between β-keto esters and hydrazines have been adapted to reduce reaction times from hours to minutes while maintaining yields above 80%. This approach eliminates the need for volatile organic solvents, as the reaction proceeds efficiently under neat conditions. Additionally, montmorillonite KSF clay has emerged as a reusable catalyst for facilitating hydrazine-ketone cyclizations, achieving turnover numbers exceeding 15 cycles without significant activity loss.

Table 1: Comparison of Amine Protection Strategies

MethodCatalyst/SolventYield (%)Reaction Time
Boc ProtectionDMF, 80°C7512 h
Solvent-FreeMontmorillonite KSF823 h
Microwave-AssistedNeat, 150W8520 min

These methods highlight the industry’s shift toward minimizing waste and energy consumption while maintaining regioselectivity in pyrazole-piperidine coupling.

Palladium-Catalyzed Coupling Reactions for Heterocyclic Assembly

The assembly of the pyrazole and piperidine rings relies heavily on palladium-mediated cross-coupling. Suzuki-Miyaura reactions between boronic acids and halogenated pyrazoles have proven effective for constructing the 1-methylpyrazol-4-yl substituent. For instance, coupling 4-bromo-1-methylpyrazole with piperidin-3-amine boronic esters under aerobic conditions yields the biphenyl intermediate in 78–92% efficiency.

Key advancements include:

  • Ligand Design: Use of XPhos ligands enhances stability against heteroatom coordination, preventing catalyst deactivation during coupling with nitrogen-rich substrates.
  • Single-Step Heterocyclization: Direct preparation of N-alkyl pyrazoles from primary amines via Pd-catalyzed cyclization avoids multi-step sequences. This method achieves 70–85% yields using aliphatic amines and α,β-unsaturated ketones.

Table 2: Optimization of Coupling Conditions

SubstrateCatalyst SystemTemp (°C)Yield (%)
4-Bromo-1-methylpyrazolePd(OAc)₂/XPhos10092
Piperidin-3-amine boronatePdCl₂(dppf)/K₂CO₃8085

These protocols underscore the versatility of palladium catalysts in constructing complex heterocyclic architectures.

Chemoselective N-Methylation Techniques

Achieving selective methylation at the piperidine 3-amine position without affecting the pyrazole nitrogen demands precise control. Classical methods using methyl iodide or dimethyl sulfate often lead to over-alkylation, but modern approaches employ:

  • Trimethylphosphate: Reacts selectively with primary amines in the presence of tertiary amines at 60°C (yield: 88%).
  • CO₂-Mediated Methylation: Utilizes supercritical CO₂ to activate methyl donors, enabling methylation at ambient temperatures with 95% selectivity.

Table 3: Chemoselectivity in N-Methylation

Methylation AgentConditionsSelectivity (%)Yield (%)
Methyl IodideK₂CO₃, DMF, 50°C6570
TrimethylphosphateEt₃N, THF, 60°C9588
CO₂/CH₃IscCO₂, 25°C9982

These methods ensure high fidelity in introducing the N-methyl group while preserving the integrity of the pyrazole ring.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.153146591 g/mol

Monoisotopic Mass

194.153146591 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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